
(11Z-Octadecenoyl)-CoA (triammonium)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(11Z-Octadecenoyl)-CoA (triammonium) is a compound that plays a significant role in various biochemical processes. It is a derivative of octadecenoyl-CoA, which is involved in fatty acid metabolism. This compound is particularly important in the synthesis and degradation of fatty acids, making it a crucial component in energy production and storage within cells.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (11Z-Octadecenoyl)-CoA (triammonium) typically involves the esterification of (11Z)-octadecenoic acid with coenzyme A (CoA). This reaction is catalyzed by specific enzymes known as acyl-CoA synthetases. The reaction conditions often require the presence of ATP and magnesium ions to facilitate the formation of the thioester bond between the fatty acid and CoA.
Industrial Production Methods
Industrial production of (11Z-Octadecenoyl)-CoA (triammonium) involves biotechnological processes using microbial fermentation. Genetically engineered microorganisms, such as Escherichia coli, are often used to produce the compound in large quantities. These microorganisms are modified to overexpress the necessary enzymes for the synthesis of (11Z-Octadecenoyl)-CoA, and the production process is optimized for high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
(11Z-Octadecenoyl)-CoA (triammonium) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to produce energy in the form of ATP.
Reduction: It can be reduced to form saturated fatty acids.
Substitution: The CoA moiety can be substituted with other functional groups to form different derivatives.
Common Reagents and Conditions
Oxidation: Requires oxygen and specific dehydrogenase enzymes.
Reduction: Involves the use of reducing agents such as NADPH.
Substitution: Utilizes various nucleophiles under mild conditions to replace the CoA group.
Major Products
Oxidation: Produces acetyl-CoA and ATP.
Reduction: Forms saturated fatty acids.
Substitution: Results in various acyl derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(11Z-Octadecenoyl)-CoA (triammonium) has numerous applications in scientific research:
Chemistry: Used as a substrate in enzymatic studies to understand fatty acid metabolism.
Biology: Plays a role in studying cellular energy production and storage mechanisms.
Medicine: Investigated for its potential in treating metabolic disorders and diseases related to fatty acid metabolism.
Industry: Utilized in the production of biofuels and biodegradable plastics due to its role in fatty acid synthesis.
Mecanismo De Acción
The mechanism of action of (11Z-Octadecenoyl)-CoA (triammonium) involves its role as an intermediate in fatty acid metabolism. It is converted into acetyl-CoA through β-oxidation, which then enters the citric acid cycle to produce ATP. The molecular targets include various enzymes involved in fatty acid oxidation and synthesis pathways, such as acyl-CoA dehydrogenase and fatty acid synthase.
Comparación Con Compuestos Similares
Similar Compounds
(9Z-Octadecenoyl)-CoA: Another unsaturated fatty acyl-CoA with a double bond at the 9th position.
(5Z,8Z,11Z,14Z,17Z)-Eicosapentaenoyl-CoA: A polyunsaturated fatty acyl-CoA with multiple double bonds.
Uniqueness
(11Z-Octadecenoyl)-CoA (triammonium) is unique due to its specific double bond position at the 11th carbon, which influences its biochemical properties and reactivity. This specific structure allows it to participate in unique metabolic pathways and reactions compared to other similar compounds.
Propiedades
Fórmula molecular |
C39H77N10O17P3S |
|---|---|
Peso molecular |
1083.1 g/mol |
Nombre IUPAC |
S-[2-[3-[[(2R)-4-[[[(2R,4S,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (Z)-octadec-11-enethioate;azane |
InChI |
InChI=1S/C39H68N7O17P3S.3H3N/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-30(48)67-23-22-41-29(47)20-21-42-37(51)34(50)39(2,3)25-60-66(57,58)63-65(55,56)59-24-28-33(62-64(52,53)54)32(49)38(61-28)46-27-45-31-35(40)43-26-44-36(31)46;;;/h9-10,26-28,32-34,38,49-50H,4-8,11-25H2,1-3H3,(H,41,47)(H,42,51)(H,55,56)(H,57,58)(H2,40,43,44)(H2,52,53,54);3*1H3/b10-9-;;;/t28-,32+,33?,34+,38-;;;/m1.../s1 |
Clave InChI |
RHSWTCMGLCWEKJ-CCORXPTOSA-N |
SMILES isomérico |
CCCCCC/C=C\CCCCCCCCCC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1C([C@@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O.N.N.N |
SMILES canónico |
CCCCCCC=CCCCCCCCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O.N.N.N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



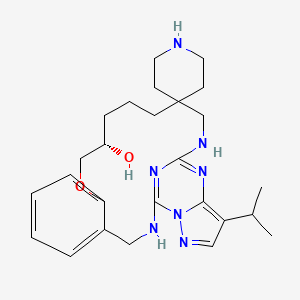
![5,7-dihydroxy-8-[(2R)-1-methylpiperidin-2-yl]-2-phenylchromen-4-one](/img/structure/B12362443.png)
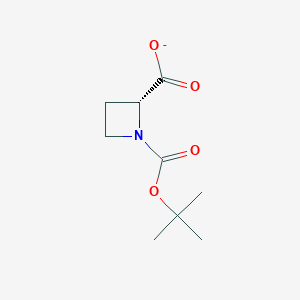
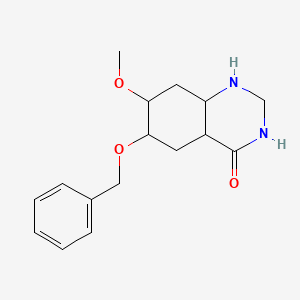
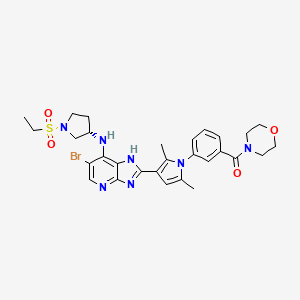
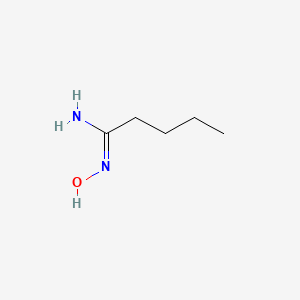
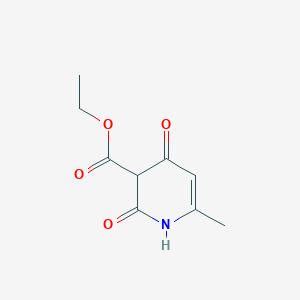
![2-(4-cyclohexylpiperazin-1-yl)-2-[4-[(S)-(4-methoxyphenyl)sulfinyl]phenyl]acetonitrile](/img/structure/B12362470.png)
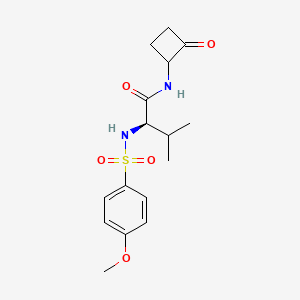
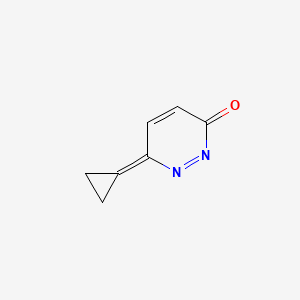
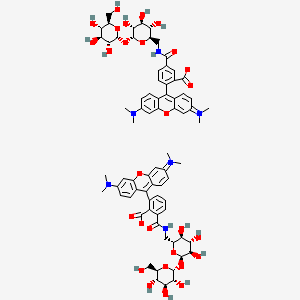

![5-(2-{(1z)-5-Fluoro-2-Methyl-1-[4-(Propan-2-Yl)benzylidene]-1h-Inden-3-Yl}ethyl)-1h-Tetrazole](/img/structure/B12362505.png)
